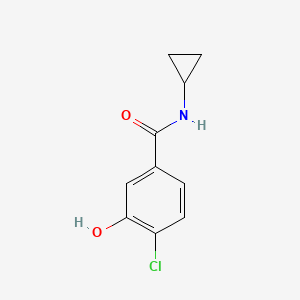
1,2-Bis(vinyldiphenylsiloxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(vinyldiphenylsiloxy)ethane is an organosilicon compound characterized by the presence of vinyl and diphenylsiloxy groups attached to an ethane backbone
Métodos De Preparación
The synthesis of 1,2-Bis(vinyldiphenylsiloxy)ethane typically involves the reaction of vinyldiphenylsilane with ethylene glycol in the presence of a catalyst. The reaction conditions often include an inert atmosphere to prevent oxidation and moisture exclusion to avoid hydrolysis. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,2-Bis(vinyldiphenylsiloxy)ethane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-silicon bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Bis(vinyldiphenylsiloxy)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and copolymers with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its excellent thermal and mechanical properties.
Mecanismo De Acción
The mechanism by which 1,2-Bis(vinyldiphenylsiloxy)ethane exerts its effects involves the interaction of its vinyl and diphenylsiloxy groups with various molecular targets. The vinyl groups can participate in polymerization reactions, while the diphenylsiloxy groups provide stability and enhance the compound’s overall properties. The pathways involved in these interactions depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
1,2-Bis(vinyldiphenylsiloxy)ethane can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane: This compound is used as a ligand in coordination chemistry and has different reactivity due to the presence of phosphine groups.
1,2-Bis(phenoxy)ethane: This compound has similar structural features but lacks the vinyl groups, leading to different chemical properties and applications.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphine derivative with distinct electronic and steric properties compared to this compound.
The uniqueness of this compound lies in its combination of vinyl and diphenylsiloxy groups, which impart specific reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
920755-40-4 |
|---|---|
Fórmula molecular |
C30H30O2Si2 |
Peso molecular |
478.7 g/mol |
Nombre IUPAC |
ethenyl-[2-[ethenyl(diphenyl)silyl]oxyethoxy]-diphenylsilane |
InChI |
InChI=1S/C30H30O2Si2/c1-3-33(27-17-9-5-10-18-27,28-19-11-6-12-20-28)31-25-26-32-34(4-2,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h3-24H,1-2,25-26H2 |
Clave InChI |
JTZZSLVTGIFMDR-UHFFFAOYSA-N |
SMILES canónico |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCO[Si](C=C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
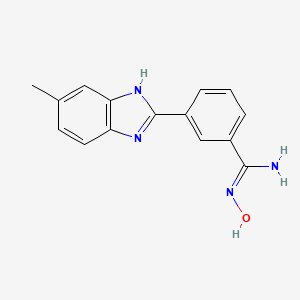

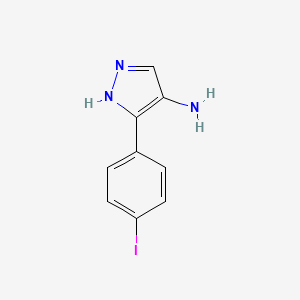
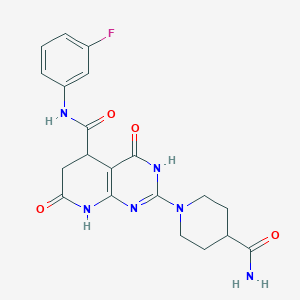
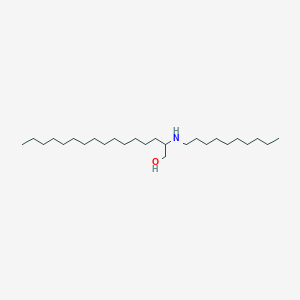
![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
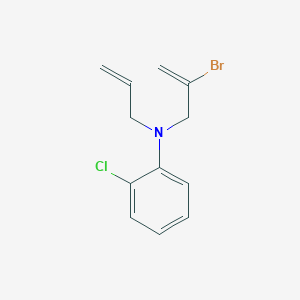
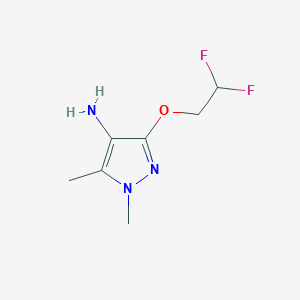
![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)


